2,2,2-Trifluoroethanol
Overview
Description
2,2,2-Trifluoroethanol is an organic compound with the chemical formula CF₃CH₂OH. It is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Mechanism of Action
Target of Action
2,2,2-Trifluoroethanol (TFE) primarily targets Alcohol dehydrogenase 1C and GTPase HRas in humans . It also targets Alcohol dehydrogenase in Geobacillus stearothermophilus . These enzymes play crucial roles in metabolic processes.
Mode of Action
TFE competitively inhibits alcohol dehydrogenase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the enzyme’s activity. Additionally, TFE forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .
Biochemical Pathways
It is known that tfe can influence the folding of proteins . The stabilizing effect of TFE is induced by the preferential aggregation of TFE molecules around the peptides. This coating displaces water, thereby removing alternative hydrogen-bonding partners and providing a low dielectric environment that favors the formation of intrapeptide hydrogen bonds .
Pharmacokinetics
The metabolism and elimination of TFE are currently unknown .
Result of Action
The primary result of TFE’s action is the inhibition of alcohol dehydrogenase, which can impact the metabolism of alcohols in the body . Additionally, TFE’s ability to influence protein folding can have significant effects on protein structure and function .
Action Environment
TFE is considered an ideal solvent in green and sustainable chemistry due to its high ionizing power, strong hydrogen bond donating ability, and environmentally friendliness characteristics . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other substances. For example, TFE’s ability to form complexes with Lewis bases can be influenced by the concentration of these bases in the environment .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethanol has significant effects on biological processes, including the protein folding-unfolding phenomenon . It is known to induce a helical structure in proteins . It competitively inhibits alcohol dehydrogenase and forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .
Cellular Effects
This compound has been found to have significant effects on protein structure and function. It can act as a protein denaturant, affecting the protein folding-unfolding phenomenon . It has been shown to induce a helical structure in proteins, which can have significant effects on protein function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteins. It is known to induce a helical structure in proteins . This is believed to be due to the preferential aggregation of this compound molecules around the peptides, displacing water and providing a low dielectric environment that favors the formation of intrapeptide hydrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a remarkable degree of polymorphism, with the observation of four ordered phases and a cubic plastic phase . It has been found that the presence of this compound can exacerbate the intrinsic aggregation propensity of certain domains, by slightly decreasing its conformational stability .
Metabolic Pathways
This compound, the toxic metabolite of the anesthetic agent fluoroxene, is further metabolized to trifluoroacetic acid . This metabolism is believed to be catalyzed by hepatic ethanol-inducible cytochrome P-450 .
Preparation Methods
2,2,2-Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . Another method involves the hydrogenolysis of compounds of the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal . Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts for this conversion .
Chemical Reactions Analysis
2,2,2-Trifluoroethanol undergoes various chemical reactions, including:
Scientific Research Applications
2,2,2-Trifluoroethanol is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Properties
IUPAC Name |
2,2,2-trifluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021751 | |
Record name | 2,2,2-Trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index] | |
Record name | Ethanol, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoroethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8400 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
71.3 [mmHg] | |
Record name | Trifluoroethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8400 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
75-89-8 | |
Record name | 2,2,2-Trifluoroethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoroethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 75-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=451 | |
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Record name | Ethanol, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,2-Trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,2-TRIFLUOROETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T8I76KYF1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 2,2,2-Trifluoroethanol?
A1: this compound (TFE) has the molecular formula C2H3F3O and a molecular weight of 100.04 g/mol. Spectroscopically, it can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR). For instance, its 13C NMR spectrum shows distinct peaks for the -CF3 and -CH2- groups, while FTIR reveals characteristic bands corresponding to O-H and C-F vibrations. []
Q2: What makes TFE a unique solvent compared to regular ethanol?
A2: TFE's uniqueness stems from the presence of three fluorine atoms, replacing the hydrogens on ethanol's methyl group. These highly electronegative fluorine atoms significantly impact TFE's properties. Compared to ethanol, TFE exhibits increased hydrogen-bond donating ability, lower nucleophilicity, and a reduced dielectric constant, making it a powerful tool in various chemical and biochemical applications. [, ]
Q3: How does TFE interact with peptides and proteins?
A3: TFE exhibits a strong propensity to aggregate around peptides and proteins, forming a solvent shell. [] This interaction displaces water molecules, reducing their availability for hydrogen bonding with the peptide backbone. Consequently, intrapeptide hydrogen bonding is favored, leading to enhanced stability and promoting the formation of secondary structures like α-helices and β-sheets. [, ]
Q4: Does TFE always stabilize protein structures?
A5: While TFE is known to promote secondary structure formation in many cases, its effect is not universally stabilizing. For instance, in studies with the protein concanavalin A, TFE was found to induce a partially folded molten globule state, characterized by a significant loss of native tertiary structure. [] This highlights the complex interplay between TFE, water, and protein structure.
Q5: How does TFE's interaction with peptides differ from 2-fluoroethanol?
A6: Studies comparing TFE with 2-fluoroethanol (2FE) in adducts with propylene oxide reveal distinct conformational preferences. While 2FE favors a closed arrangement, TFE predominantly adopts an open arrangement. [] This difference in conformational behavior likely arises from the increased fluorine substitution in TFE, influencing its hydrogen bonding properties and steric interactions.
Q6: How does TFE influence SNAr reactions involving peptides?
A7: TFE's unique properties make it an advantageous solvent for nucleophilic aromatic substitution (SNAr) reactions, particularly in peptide modification. Its low nucleophilicity minimizes unwanted side reactions, while its ability to solubilize polar substrates like peptides enhances reaction efficiency. [, ] Compared to solvents like DMF, TFE has been shown to improve nucleophile selectivity, allowing for more controlled peptide arylation. []
Q7: What role does TFE play in the synthesis of difluoromethylene phosphonic and phosphinic derivatives?
A8: TFE serves as a crucial reagent in the multigram synthesis of difluoromethylene phosphonic and phosphinic compounds via a [, ]-sigmatropic phospha-Wittig rearrangement. Specifically, TFE acts as a proton source, promoting the formation of vinyltriphenylphosphonium salts from fluoroallyl phosphorus(III) derivatives. [] This method offers a valuable alternative to traditional phosphoryldifluoromethylation techniques, bypassing the need for ozone-depleting reagents. []
Q8: Can TFE be used to control reaction pathways in heterogeneous catalysis?
A9: Yes, TFE's unique properties can alter reaction pathways on metal surfaces. For example, on Rh(111), TFE decomposition yields trifluoroacetyl fluoride and trifluoroacetaldehyde, suggesting the formation of aldehyde and acyl intermediates rather than the typical oxametallacycle observed with ethanol. [] This ability to direct reaction selectivity highlights TFE's potential in heterogeneous catalysis.
Q9: How does TFE affect the properties of ionic liquid mixtures?
A10: TFE exhibits interesting behavior when mixed with ionic liquids like [bmim][Tf2N]. These mixtures display hyperpolarity, with higher normalized Reichardt polarity parameters (ETN) than either pure component. [] This enhanced polarity, along with increased hydrogen bond acidity (α) and basicity (β), suggests a synergistic effect between TFE and the ionic liquid, potentially opening up new avenues for solvent design and applications. []
Q10: How is computational chemistry used to understand TFE's behavior?
A11: Computational methods, like molecular dynamics simulations, provide valuable insights into TFE's interactions at the molecular level. For instance, simulations have been used to investigate TFE's impact on the stability of various secondary structure-forming peptides in solution. [] These studies contribute to a deeper understanding of TFE's solvation properties and its influence on peptide and protein folding. [, , ]
Q11: What are some future research directions involving TFE?
A12: Future research could explore TFE's potential in developing new materials, such as its use in fabricating antibacterial nanocomposite materials incorporating ZnO nanoparticles. [] Additionally, investigating its applications in areas like green chemistry and sustainable synthesis, where its unique properties could offer environmental advantages, is a promising avenue for future exploration. []
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